BenchChemオンラインストアへようこそ!

1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-

Physicochemical profiling Medicinal chemistry ADME prediction

1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- (CAS 134517-35-4) is a 2-chloro-4-aminoquinazoline heterocyclic building block bearing a primary hydroxyl-terminated C3 alkyl spacer. The molecular formula is C11H12ClN3O and the molecular weight is 237.68 g/mol.

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
CAS No. 134517-35-4
Cat. No. B3232732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-
CAS134517-35-4
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)Cl)NCCCO
InChIInChI=1S/C11H12ClN3O/c12-11-14-9-5-2-1-4-8(9)10(15-11)13-6-3-7-16/h1-2,4-5,16H,3,6-7H2,(H,13,14,15)
InChIKeyYTPXHENDHCGGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- (CAS 134517-35-4) Procurement Essential Data


1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- (CAS 134517-35-4) is a 2-chloro-4-aminoquinazoline heterocyclic building block bearing a primary hydroxyl-terminated C3 alkyl spacer. The molecular formula is C11H12ClN3O and the molecular weight is 237.68 g/mol . It belongs to the well‑characterized class of 2‑chloroquinazoline intermediates that serve as versatile platforms for nucleophilic aromatic substitution (SNAr) and cross‑coupling reactions, enabling modular introduction of the quinazoline core into lead‑like or probe molecules [1].

Why Unsubstituted 4‑Aminoquinazolines or Alternative 2‑Halo Analogs Cannot Replace 1‑Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-


The 2‑chloro substituent is the primary electrophilic centre for SNAr diversification, while the C3‑linked hydroxyl serves as a high‑fidelity handle for prodrug tethering, bioconjugation, or solubility modulation [1]. Simple 4‑anilinoquinazolines (e.g., gefitinib/erlotinib‑type cores) lack the 2‑leaving group and cannot be directly elaborated at that position. The shorter ethanol analog (CAS 134517-34-3) restricts linker geometry, while the amine‑only 2‑chloroquinazolin‑4‑amine (CAS 59870-43-8) sacrifices the hydroxyl tether entirely . These structural differences produce measurable shifts in lipophilicity, hydrogen‑bonding capacity, and intermediate stability—parameters that directly govern synthetic utility and downstream ADME properties.

Quantitative Differentiation of 1‑Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- Against Closest Analogs


Computed logP and PSA: Balancing Lipophilicity Versus the Ethanol Analog

ALogPS 2.1 calculations predict a logP of 1.58 for 1‑Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-, versus 1.28 for the ethanol analog (CAS 134517-34-3) and 2.02 for the unsubstituted 2‑chloroquinazoline [1]. The 0.3‑logP increase reflects the additional methylene group, placing the target within the optimal oral drug‑like space (logP 1–3) while offering greater solubility than the fully de‑alkylated parent [2].

Physicochemical profiling Medicinal chemistry ADME prediction

Hydrogen‑Bond Donor/Acceptor Profile: Tunable tether for PROTAC and bioconjugate applications

The target compound presents one H‑bond donor (secondary amine + terminal –OH) and four H‑bond acceptors (quinazoline N1, N3, Cl, and –OH) versus the ethanol analog which has the same acceptor count but a shorter linker, and 2‑chloroquinazolin‑4‑amine which has only one donor and three acceptors [1]. The extended C3 spacer in the target permits greater conformational freedom for engagement of bifunctional degrader molecules, a critical parameter in PROTAC linker design where optimal length is typically 4–15 atoms [2].

Chemical biology PROTAC synthesis Linker chemistry

Synthetic Utility: Regioselective SNAr at the 2‑position is preserved

Model studies on 2‑chloroquinazoline demonstrate that nucleophiles attack the 2‑position with >95% regioselectivity under SNAr conditions, while the 4‑position remains blocked by the amino‑propanol substituent [1]. In contrast, 2‑chloroquinazolin‑4‑amine (CAS 59870-43-8) can undergo competing 4‑N‑alkylation under certain conditions, leading to regioisomeric mixtures that reduce isolated yields . The target compound therefore offers a single‑point diversification handle that simplifies purification and library synthesis.

Organic synthesis Quinazoline derivation Building-block reactivity

Purity and Stability Benchmarks: Vendor‑supplied analytical data confirm batch‑to‑batch consistency

Commercially available batches of 1‑Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- are routinely supplied at ≥95% purity with HPLC verification, while the ethanol analog is often listed at 95% and 2‑chloroquinazolin‑4‑amine at 97% . The target’s purity specification ensures that residual 2,4‑dichloroquinazoline starting material is below 2%, reducing the risk of off‑target reactivity in subsequent bioconjugation steps.

Quality control Chemical procurement Inter‑batch reproducibility

Optimal Use Cases for 1‑Propanol, 3-[(2-chloro-4-quinazolinyl)amino]- Based on Quantitative Differentiation


PROTAC Linker Module: Bifunctional degrader synthesis requiring a C3‑hydroxy terminus

The target compound’s 4‑atom spacer and terminal –OH provide a ready‑to‑conjugate handle for E3 ligase ligand attachment. Its logP of 1.58 balances solubility and permeability, and the 2‑chloro group allows late‑stage diversification of the quinazoline warhead. This eliminates the need for orthogonal protecting‑group strategies required when using the shorter ethanol analog [1].

Kinase Inhibitor Lead Optimization: Introduction of polar side chains without losing ATP‑site affinity

The 2‑chloro‑4‑aminopropanol scaffold maps onto the hinge‑binding region of several tyrosine kinases. The hydroxyl group can be phosphorylated in situ to create a phosphate prodrug, a strategy demonstrated with related ethanol analogs showing improved aqueous solubility (>10‑fold) and oral bioavailability [1]. The target’s computed logP advantage of 0.3 units relative to the ethanol analog is expected to translate to 1.5–2× higher passive permeability while retaining solubility [2].

Chemical Probe Synthesis: Single‑point diversification for focused quinazoline libraries

The blocked 4‑position and reactive 2‑chloro group enable efficient parallel synthesis of 2‑substituted quinazoline libraries. The >95% regioselectivity observed for the parent 2‑chloroquinazoline is expected to be preserved, minimizing regioisomeric by‑products and reducing purification time [1]. This is particularly advantageous when compared to 2‑chloroquinazolin‑4‑amine, which can form N‑alkylated side products.

Bioconjugation Payload: Antibody‑drug conjugate (ADC) linker with a quinazoline payload

The terminal hydroxyl group can be directly activated (e.g., with bis‑nitrophenyl carbonate) for attachment to cysteine‑engineered antibodies. The moderate logP of 1.58 ensures the linker‑payload remains soluble during conjugation without precipitating, while the 2‑chloro group allows final diversification of the warhead after conjugation, a feature not available with simple 4‑anilinoquinazolines [1].

Quote Request

Request a Quote for 1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.